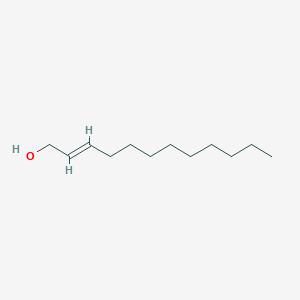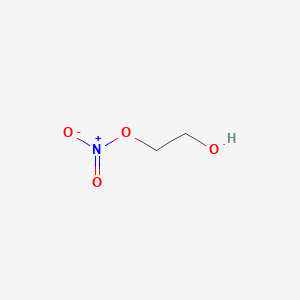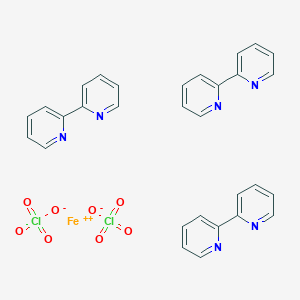![molecular formula C16H28 B106042 Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene CAS No. 18208-94-1](/img/structure/B106042.png)
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene (HBCD) is a cyclic organic compound that has been widely studied for its potential applications in various fields. HBCD is a highly stable compound that has a unique structure, which makes it an ideal candidate for a range of scientific research applications.
作用機序
The mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is not fully understood, but it is believed to be related to its unique structure. Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has a cyclic structure that allows it to interact with other molecules in a specific way, which may be responsible for its potential applications in various fields.
生化学的および生理学的効果
The biochemical and physiological effects of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene are not well understood, but studies have shown that it can have a range of effects on living organisms. In animal studies, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been shown to have potential neurotoxic effects, as well as effects on the immune system and reproductive system. However, more research is needed to fully understand the effects of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene on living organisms.
実験室実験の利点と制限
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has several advantages as a compound for use in lab experiments, including its stability, unique structure, and potential applications in various fields. However, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to work with the compound safely.
将来の方向性
There are several future directions for research on Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene, including further studies on its potential applications in material science, environmental science, and medicinal chemistry. Additionally, more research is needed to fully understand the mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene and its potential effects on living organisms. Finally, there is a need for the development of safer and more efficient methods for synthesizing and working with Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene in lab experiments.
Conclusion:
In conclusion, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is a cyclic organic compound that has been widely studied for its potential applications in various fields. The synthesis method of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene involves catalytic hydrogenation of cyclododecatriene, and its potential applications include material science, environmental science, and medicinal chemistry. The mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is not fully understood, and more research is needed to fully understand its potential effects on living organisms. While Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has several advantages as a compound for use in lab experiments, it also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to work with the compound safely. Finally, there are several future directions for research on Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene, including further studies on its potential applications and the development of safer and more efficient methods for working with the compound in lab experiments.
合成法
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene can be synthesized by several methods, including catalytic hydrogenation of cyclododecatriene, cyclization of cyclododecatriene, and thermal decomposition of cyclododecatriene. The most common method for synthesizing Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is catalytic hydrogenation of cyclododecatriene, which involves the use of a hydrogenation catalyst such as palladium or platinum.
科学的研究の応用
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been widely studied for its potential applications in various fields, including material science, environmental science, and medicinal chemistry. In material science, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been used as a flame retardant in plastics, textiles, and other materials. In environmental science, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been studied for its potential impact on the environment, including its persistence in soil and water. In medicinal chemistry, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been studied for its potential as a drug delivery agent and as a scaffold for the development of new drugs.
特性
CAS番号 |
18208-94-1 |
|---|---|
製品名 |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
分子式 |
C16H28 |
分子量 |
220.39 g/mol |
IUPAC名 |
tricyclo[8.6.0.02,9]hexadecane |
InChI |
InChI=1S/C16H28/c1-2-6-10-14-13(9-5-1)15-11-7-3-4-8-12-16(14)15/h13-16H,1-12H2 |
InChIキー |
VJCXJWHLSRMECV-UHFFFAOYSA-N |
SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
正規SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
同義語 |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



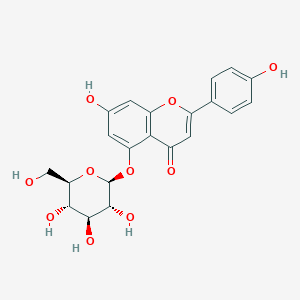
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
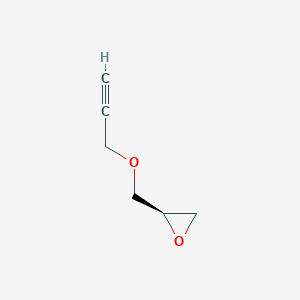
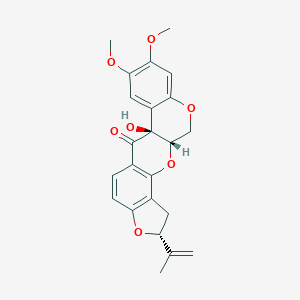
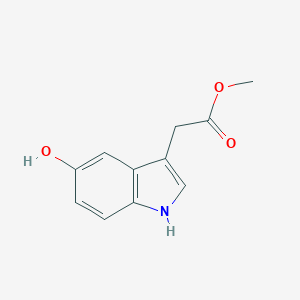
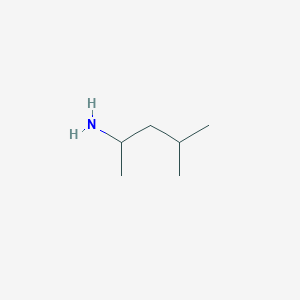
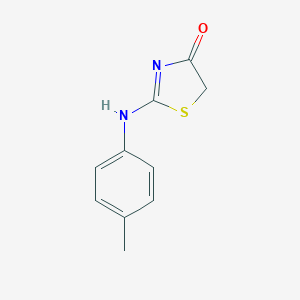
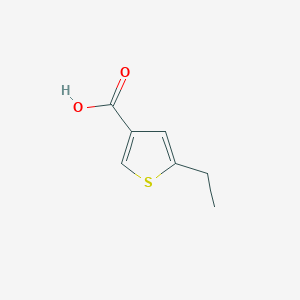
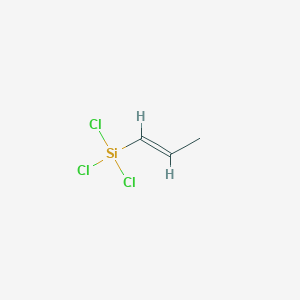
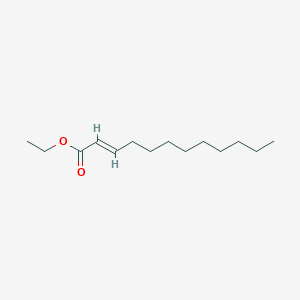
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
